3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one
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Overview
Description
3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one is a complex organic compound with a unique structure that includes an indole core, a hydroxy group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of Substituents: The substituents, such as the 3-(3-methylphenoxy)propyl and 2-oxopropyl groups, can be attached through alkylation or acylation reactions using appropriate alkyl halides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The substituents on the indole core can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may have therapeutic potential, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of nitric oxide by interacting with enzymes involved in its synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3-(2-oxopropyl)indolin-2-one: A similar compound with a simpler structure, lacking the 3-(3-methylphenoxy)propyl group.
2-hydroxy-3-phenoxypropyl acrylate: Another compound with a phenoxypropyl group, but with different functional groups and applications.
Uniqueness
3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15-7-5-8-17(13-15)26-12-6-11-22-19-10-4-3-9-18(19)21(25,20(22)24)14-16(2)23/h3-5,7-10,13,25H,6,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVCEPNUZZKNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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